6-nitro-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-nitro-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the class of chromene derivatives. Chromenes, also known as benzopyrans, are a group of naturally occurring compounds with a wide range of biological activities. The presence of a nitro group at the 6th position and a carboxamide group at the 3rd position of the chromene ring makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with appropriate amines. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Condensation: Aldehydes or ketones, often in the presence of an acid or base catalyst.
Major Products Formed
Reduction: 6-amino-2-oxo-2H-chromene-3-carboxamide.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Condensation: Imines or enamines.
Scientific Research Applications
6-nitro-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of pancreatic lipase.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials, such as photosensitive polymers and fluorescent probes for metal ion detection
Mechanism of Action
The mechanism of action of 6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide
- 6-nitro-2-oxo-2H-chromene-3-carbothioamide
- Coumarin-3-carboxamide analogues
Uniqueness
6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both a nitro group and a carboxamide group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit pancreatic lipase with high selectivity and potency sets it apart from other similar compounds .
Properties
IUPAC Name |
6-nitro-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c11-9(13)7-4-5-3-6(12(15)16)1-2-8(5)17-10(7)14/h1-4H,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZMINOXPIKLBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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